1,3-Cyclohexanedimethanol

Descripción general

Descripción

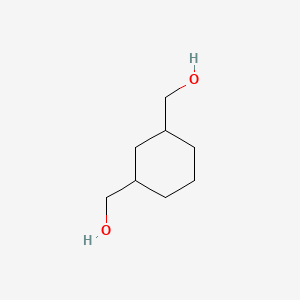

1,3-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is commonly used in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedimethanol can be synthesized through several methods. One common route involves the hydrogenation of dimethyl terephthalate in the presence of a catalyst such as ruthenium, platinum, and tin (Ru5PtSn). This process converts dimethyl terephthalate into this compound under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl terephthalate or similar esters. The process is optimized to achieve high yields and purity, ensuring the compound is suitable for use in various applications, particularly in the polymer industry .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Cyclohexanedimethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.

Reduction: It can be reduced to form cyclohexanediol.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.

Major Products:

Oxidation: Cyclohexanedicarboxylic acid.

Reduction: Cyclohexanediol.

Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Cyclohexanedimethanol is a diol with the chemical formula . It exists mainly as a mixture of cis and trans isomers, typically with a cis/trans ratio of about 30:70. The compound is characterized by its low melting point and colorless appearance, making it suitable for various industrial applications .

Polymer Applications

Polyester Production

CHDM is predominantly used in the synthesis of polyesters via polycondensation reactions. It serves as a crucial comonomer in the production of polyethylene terephthalate (PET), which is widely used in plastic bottles and fibers. The incorporation of CHDM into PET enhances its properties, including:

- Strength : CHDM-modified PET exhibits improved tensile strength.

- Clarity : The clarity of the resulting polyester is significantly enhanced.

- Solvent Resistance : CHDM contributes to better resistance against solvents compared to standard PET .

Thermal and Mechanical Properties

The thermal properties of CHDM-based polyesters can be tailored by adjusting the cis/trans ratio of the monomer. For instance, copolymers derived from both ethylene glycol and CHDM show reduced crystallinity, which improves processability and thermal stability. The resulting materials are often used in applications requiring high-performance thermoplastics .

Case Study 1: Development of Copolyesters

Recent studies have demonstrated that copolyesters synthesized from CHDM exhibit remarkable gas barrier properties suitable for packaging applications. For example, Sublett et al. reported that incorporating naphthalene units into CHDM-based copolyesters significantly enhances their barrier characteristics, making them ideal for food packaging solutions .

Case Study 2: Epoxy Resins

CHDM is also utilized in producing 1,4-cyclohexanedimethanol diglycidyl ether, which serves as an epoxy diluent. This application is critical in reducing the viscosity of epoxy resins, facilitating easier processing and application in various industries such as electronics and automotive .

Data Table: Properties Comparison

| Property | Standard PET | CHDM-Modified PET |

|---|---|---|

| Tensile Strength | Moderate | High |

| Clarity | Good | Excellent |

| Solvent Resistance | Moderate | High |

| Crystallinity | High | Low |

| Thermal Stability | Moderate | Enhanced |

Mecanismo De Acción

The mechanism by which 1,3-Cyclohexanedimethanol exerts its effects largely depends on its application. In polymer chemistry, the hydroxyl groups of this compound react with carboxylic acids or isocyanates to form ester or urethane linkages, respectively. These reactions lead to the formation of long polymer chains with specific properties tailored to their intended use .

Comparación Con Compuestos Similares

1,4-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on the 1 and 4 positions, leading to different physical and chemical properties.

Cyclohexanediol: Contains two hydroxyl groups but lacks the methylene bridges, resulting in different reactivity and applications.

Cyclohexanedicarboxylic acid: An oxidized form of 1,3-Cyclohexanedimethanol, used in different types of polymer synthesis.

Uniqueness: this compound is unique due to its specific placement of hydroxyl groups, which allows for the formation of polymers with distinct mechanical and thermal properties. Its ability to form both cis and trans isomers adds to its versatility in various chemical reactions and applications .

Actividad Biológica

1,3-Cyclohexanedimethanol (CHDM) is an organic compound with potential applications in various industries, including coatings and plastics. Its biological activity has been the subject of several studies, focusing on its toxicity, mutagenicity, and reproductive effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of CHDM.

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Structural Formula :

Acute Toxicity

This compound exhibits low acute toxicity. The median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight (bw) for both oral and dermal routes. Observed sub-lethal effects include weakness and vasodilatation .

Repeated Dose Toxicity

In a 28-day study, the no-observed-adverse-effect level (NOAEL) was determined to be 1000 mg/kg bw/day. No significant treatment-related effects were noted on mortality, body weight, or food consumption .

Mutagenicity and Genotoxicity

Studies indicate that CHDM is non-mutagenic. It tested negative in bacterial reverse mutation assays and did not induce chromosomal aberrations in mammalian cells . Additionally, it showed no evidence of clastogenic activity or genotoxic potential in vivo tests involving bone marrow cells of rats .

Reproductive and Developmental Toxicity

Research indicates that this compound does not exhibit specific reproductive or developmental toxicity. Any observed developmental effects were linked to maternal toxicity at high doses . In studies involving rats exposed to CHDM during pre-mating periods, no significant adverse reproductive effects were reported .

Metabolism and Excretion

The metabolic pathway of CHDM involves oxidation reactions leading to the formation of metabolites such as 4-hydroxymethylcyclohexanecarboxylic acid and cyclohexanedicarboxylic acid. Approximately 95% of the administered dose is excreted in urine, indicating efficient absorption and elimination processes .

Case Studies and Research Findings

Applications in Industry

This compound is primarily utilized in the production of diacrylate monomers for UV curable coatings. These coatings exhibit superior hardness and scratch resistance due to the unique properties imparted by CHDM derivatives .

Propiedades

IUPAC Name |

[3-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFFPXRDZKBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871047 | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-28-6 | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.